Cas no 6199-67-3 (Cucurbitacin B)

Cucurbitacin B is a bioactive compound extracted from cucurbitaceous plants. It exhibits potent anti-inflammatory and antioxidant properties. This compound has been extensively studied for its potential therapeutic applications in various diseases. Cucurbitacin B's structural uniqueness and biological activity make it a valuable research tool and a promising candidate for drug development.
Cucurbitacin B structure
Cucurbitacin B structure
Product Name:Cucurbitacin B
CAS No:6199-67-3
MF:C32H46O8
MW:558.702850818634
MDL:MFCD07778083
CID:46490
PubChem ID:354335232
Update Time:2025-10-31

Cucurbitacin B Chemical and Physical Properties

Names and Identifiers

    • Cucurbitacin B
    • 19-Nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 2b,16a,20,25-tetrahydroxy-9-methyl-, 25-acetate (7CI,8CI)
    • (+)-Cucurbitacin B
    • Amarine
    • Cucurbitacine B
    • NSC 144154
    • NSC49451
    • 19-Norlanosta-5,23-diene-3,11,22-trione,25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2b,9b,10a,16a,23E)-
    • Cucurbitacin B hydrate
    • [(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
    • Cucurbitacin-B
    • DATISCACIN
    • Datisca principle B
    • Datiscn Principle B
    • 0115W5MABF
    • CUCURBITACIN R - DATISCA PRINCIPLE B
    • 1,2-Dihydro-alpha-elaterin
    • C32H46O8
    • Cucurbitacine (B)
    • Cuc B
    • MLS002702988
    • NSC-144154
    • C3442
    • 2beta,16alpha,20,25-tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9beta,10alpha-lanosta-5,23-dien-25-yl acetate
    • Q-100715
    • CHEMBL508185
    • HY-N0416
    • LMST01010104
    • C08794
    • NSC 49451
    • SCHEMBL231815
    • 19-nor-9.beta.,23-diene-3,11,22-trione, 9-methyl-2.beta.,16.alpha.,20,25-tetrahydroxy-, 25-acetate
    • HSDB 3476
    • A924078
    • CUCURBITACIN B [INCI]
    • (2.BETA.,9.BETA.,10.ALPHA.,16.ALPHA.,23E)-25-(ACETYLOXY)-2,16,20-TRIHYDROXY-9-METHYL-19-NORLANOSTA-5,23-DIENE-3,11,22-TRIONE
    • (3E,6R)-6-[(1R,2R,4S,10S,11S,13R,14R,15R)-4,13-dihydroxy-1,6,6,11,15-pentamethyl-5,17-dioxotetracyclo[8.7.0.0?,?.0??,??]heptadec-7-en-14-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate
    • s8165
    • (2beta,9beta,10alpha,16alpha,23E)-25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-19-Norlanosta-5,23-diene-3,11,22-trione
    • 19-Norlanosta-5,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2.beta.,9.beta.,10.alpha.,16.alpha.,23E)-
    • 1,2-DIHYDRO-.ALPHA.-ELATERIN
    • CHEBI:3941
    • CUCURBITACIN B [MI]
    • 19-Nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 2beta,16alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
    • 25-(Acetyloxy)-2,16,20-trihydroxy-9-methyl-19-norlanosta-5,23-diene-3,11,22-trione
    • Cucurbitacin B hydrate, >=97% (HPLC)
    • 19-Nor-9-beta,10-alpha-lanosta-5,23-diene-3,11,22-trione, 2-beta,16-alpha,20,25-tetrahydroxy-9-methyl-, 25-acetate
    • NSC-49451
    • GTPL12432
    • (2S,4R,23E)-2,16beta,20-trihydroxy-9beta,10,14-trimethyl-1,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate
    • 2beta,16alpha,20,25-tetrahydroxy-9-methyl-19-nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 25-acetate
    • (R,E)-6-((2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate
    • NSC144154
    • 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2.beta.,9.beta.,10.alpha.,16.alpha.,23E)-
    • NS00094064
    • UNII-0115W5MABF
    • 6199-67-3
    • CCG-270043
    • Q27106259
    • AC-34283
    • MFCD07778083
    • DTXSID501316196
    • CS-3816
    • 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2beta,9beta,10alpha,16alpha,23E)-
    • AKOS015897085
    • 19-Norlanosta-5,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, [2.beta.,.gamma.,.beta.,10.alpha.,16.alpha.]-
    • 2b,16a,20,25-Tetrahydroxy-9-methyl-19-nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 25-acetate
    • 25(Acetyloxy)2,16,20trihydroxy9methyl19norlanosta5,23diene3,11,22trione
    • 19Norlanosta5,23diene3,11,22trione, 25(acetyloxy)2,16,20trihydroxy9methyl, (2beta,9beta,10alpha,16alpha,23E)
    • 2b,16a,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9b,10a-lanosta-5,23-dien-25-yl acetic acid
    • ((E,6R)-6-((2S,8S,9R,10R,13R,14S,16R,17R)-2,16-Dihydroxy-4,4,9,13,14-Pentamethyl-3,11-Dioxo-2,7,8,10,12,15,16,17-Octahydro-1H-Cyclopenta(A)Phenanthren-17-Yl)-6-Hydroxy-2-Methyl-5-Oxohept-3-En-2-Yl) Acetate
    • 1,2Dihydroalphaelaterin
    • 1,2-Dihydro-a-elaterin
    • CUCURBITACIN R-DATISCA PRINCIPLE B
    • 19Nor9beta,10alphalanosta5,23diene3,11,22trione, 2beta,16alpha,20,25tetrahydroxy9methyl, 25acetate
    • 2beta,16alpha,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9beta,10alpha-lanosta-5,23-dien-25-yl acetic acid
    • 2b,16a,20,25-Tetrahydroxy-9-methyl-3,11,22-trioxo-19-nor-9b,10a-lanosta-5,23-dien-25-yl acetate
    • DA-72423
    • 2beta,16alpha,20,25-Tetrahydroxy-9-methyl-19-nor-9beta,10alpha-lanosta-5,23-diene-3,11,22-trione, 25-acetic acid
    • cucurbitacin B?
    • CUCURBITACIN R DATISCA PRINCIPLE B
    • 19-Norlanosta-5,23-diene-3,11,22-trione, 25-(acetyloxy)-2,16,20-trihydroxy-9-methyl-, (2beta,9beta,10alpha,16alpha,23E)-(9CI)
    • CUCURBITACINB
    • 2b,16a,20,25-Tetrahydroxy-9-methyl-19-nor-9b,10a-lanosta-5,23-diene-3,11,22-trione, 25-acetic acid
    • 1,2-Dihydro-I+--elaterin
    • MDL: MFCD07778083
    • Inchi: 1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
    • InChI Key: IXQKXEUSCPEQRD-DKRGWESNSA-N
    • SMILES: O[C@@H]1C[C@@]2(C)[C@@H]3CC=C4C(C)(C)C([C@H](C[C@H]4[C@]3(C)C(C[C@]2(C)[C@H]1[C@@](C(/C=C/C(C)(C)OC(C)=O)=O)(C)O)=O)O)=O

Computed Properties

  • Exact Mass: 558.31900
  • Monoisotopic Mass: 558.31926842 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 6
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138
  • Molecular Weight: 558.7
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0953 (rough estimate)
  • Melting Point: 180-183°C
  • Boiling Point: 699.3±55.0℃ at 760 mmHg
  • Flash Point: 218.8±25.0 °C
  • Refractive Index: 1.4900 (estimate)
  • Solubility: DMSO: soluble10mg/mL, clear
  • PSA: 138.20000
  • LogP: 3.49930
  • Merck: 2614
  • Specific Rotation: D25 +88° (c = 1.55 in ethanol)
  • λmax: 290(EtOH)(lit.)
  • Vapor Pressure: 0.0±5.0 mmHg at 25°C

Cucurbitacin B Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H300
  • Warning Statement: P264-P270-P301+P310+P330-P405-P501
  • Hazardous Material transportation number:UN 2811 6.1 / PGII
  • Hazard Category Code: 25
  • Safety Instruction: 45-24/25
  • RTECS:RC6190000
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:II
  • Toxicity:LD10 orally in mice: 5 mg/kg (LeMen)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Cucurbitacin B Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3442-25mg
Cucurbitacin B
6199-67-3 98.0%(LC)
25mg
¥935.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3442-5mg
Cucurbitacin B
6199-67-3 98.0%(LC)
5mg
¥295.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IH354-25mg
Cucurbitacin B
6199-67-3 97+%
25mg
4846CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IH354-10mg
Cucurbitacin B
6199-67-3 97+%
10mg
2072CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IH354-1mg
Cucurbitacin B
6199-67-3 97+%
1mg
357CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IH354-5mg
Cucurbitacin B
6199-67-3 97+%
5mg
1208CNY 2021-05-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82226-10MG
Cucurbitacin B
6199-67-3
10mg
¥7105.56 2024-12-26
Chengdu Biopurify Phytochemicals Ltd
BP0414-100mg
Cucurbitacin B
6199-67-3 98%
100mg
$150 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0414-20mg
Cucurbitacin B
6199-67-3 98%
20mg
$65 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3404-2 mg
Cucurbitacin B
6199-67-3 99.33%
2mg
¥410.00 2022-04-26

Cucurbitacin B Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6199-67-3)Cucurbitacin B
Order Number:A924078
Stock Status:in Stock
Quantity:10mg/25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:38
Price ($):208.0/433.0/622.0/871.0
Email:sales@amadischem.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6199-67-3)CucurbitacinB
Order Number:CRN0835
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
Price ($):
Email:1197063825@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6199-67-3)cucurbitacin B
Order Number:LE12370
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
Price ($):discuss personally
Email:18501500038@163.com

Cucurbitacin B Related Literature

Additional information on Cucurbitacin B

Cucurbitacin B (CAS No: 6199-67-3) – A Comprehensive Overview of Its Bioactive Properties and Emerging Applications

Cucurbitacin B, with the chemical identifier CAS No: 6199-67-3, is a naturally occurring triterpenoid compound that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, derived from various cucurbitaceae plants, exhibits a diverse range of bioactivities that make it a promising candidate for further therapeutic development. The structural complexity and unique pharmacological properties of Cucurbitacin B have positioned it as a subject of intense study in both academic and industrial research settings.

The molecular structure of Cucurbitacin B features a tetracyclic lupane skeleton, which is further modified by various functional groups including hydroxyl, epoxy, and carbonyl moieties. This intricate framework contributes to its remarkable biological activity, particularly in modulating cellular signaling pathways associated with inflammation, cancer, and metabolic disorders. Recent advancements in chemical synthesis and isolation techniques have enhanced the availability of this compound, facilitating more extensive pharmacological investigations.

In the realm of oncology, Cucurbitacin B has demonstrated significant promise as an anti-cancer agent. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines by inhibiting key survival pathways such as the PI3K/Akt and MAPK signaling cascades. Furthermore, its interaction with microtubule dynamics has been explored, suggesting potential applications in chemotherapeutic regimens. The natural abundance of this compound in plants like Citrullus lanatus (watermelon) and Momordica charantia (bitter gourd) has made it an attractive candidate for developing botanical-based therapies.

Beyond its anti-cancer properties, Cucurbitacin B has shown considerable efficacy in addressing inflammatory conditions. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating nuclear factor kappa B (NF-κB) activity. This anti-inflammatory mechanism makes it a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to regulate immune responses without significant immunosuppressive effects further enhances its clinical relevance.

The metabolic profile of Cucurbitacin B has also been a focus of recent studies. Investigations have highlighted its role in improving insulin sensitivity and glucose homeostasis, suggesting potential applications in managing type 2 diabetes. By enhancing mitochondrial function and reducing oxidative stress, this compound may contribute to the prevention of diabetic complications. Additionally, its cholesterol-lowering effects have been observed in animal models, positioning it as a candidate for cardiovascular disease prevention.

The synthetic chemistry of Cucurbitacin B has seen notable progress, with researchers developing efficient methodologies for its total synthesis and semi-synthesis. These advancements have not only improved the availability of the compound but also provided insights into its structural features responsible for bioactivity. Biocatalytic approaches, particularly those involving enzymatic modifications, have been explored to enhance the yield and purity of synthetic derivatives. Such innovations are crucial for scaling up production and facilitating clinical trials.

The pharmacokinetic properties of Cucurbitacin B are another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its bioavailability and potential side effects. The compound's relatively short half-life necessitates optimized delivery systems to enhance therapeutic efficacy. Nanotechnology-based formulations and prodrugs are being explored as means to improve its stability and target specificity.

Emerging applications of Cucurbitacin B extend beyond traditional pharmaceuticals into the realm of cosmeceuticals. Its anti-inflammatory and antioxidant properties make it a valuable ingredient in skincare products aimed at reducing signs of aging and treating dermatological conditions. Preliminary clinical trials have demonstrated promising results in improving skin texture and reducing hyperpigmentation when incorporated into topical formulations.

The future direction of research on Cucurbitacin B is likely to focus on elucidating its mechanism of action at a molecular level and identifying novel therapeutic applications. Collaborative efforts between academia and industry are essential to translate preclinical findings into clinical practice. Regulatory pathways for natural product-derived compounds will also need to be refined to ensure safety and efficacy standards are met.

In conclusion, Cucurbitacin B (CAS No: 6199-67-3) represents a compelling natural product with multifaceted bioactivities relevant to various diseases. Its structural complexity, coupled with its demonstrated therapeutic potential, makes it a cornerstone of ongoing research in medicinal chemistry. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in the development of novel treatments for human health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6199-67-3)Cucurbitacin B
A924078
Purity:99%/99%/99%/99%
Quantity:10mg/25mg/50mg/100mg
Price ($):208.0/433.0/622.0/871.0
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:6199-67-3)CucurbitacinB
CRN0835
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
Email